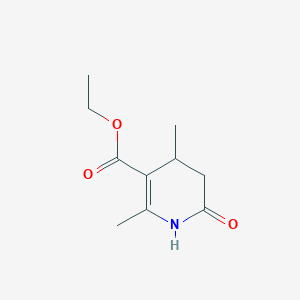![molecular formula C31H48F3O3P2RhS- B159928 1,2-Bis[(2R,5R)-2,5-diéthylphospholano]benzène(1,5-cyclooctadiène)rhodium(I) trifluorométhanesulfonate CAS No. 136705-77-6](/img/structure/B159928.png)
1,2-Bis[(2R,5R)-2,5-diéthylphospholano]benzène(1,5-cyclooctadiène)rhodium(I) trifluorométhanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a complex organometallic compound featuring a rhodium center coordinated to a chiral bis(phospholano) ligand and a cyclooctadiene ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
Applications De Recherche Scientifique
This compound is widely used in asymmetric catalysis , particularly in the pharmaceutical and fine chemical industries. Its ability to induce chirality in the products makes it valuable for synthesizing enantiomerically pure compounds, which are crucial in drug development. Additionally, it finds applications in material science for the synthesis of chiral polymers and in environmental chemistry for the degradation of pollutants.
Mécanisme D'action
Target of Action
The primary target of this compound, also known as (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate, is to act as a chiral ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, the compound forms a Duphos-Rhodium metal complex .
Mode of Action
The compound interacts with its targets by forming a metal complex with Rhodium . This complex is used as a catalyst in asymmetric hydrogenation reactions . Asymmetric hydrogenation is a chemical reaction that adds hydrogen (H2) across a double bond or triple bond in a molecule that has the same group on each end of the bond, but with one of the groups being a better leaving group.
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway . This pathway is crucial in the synthesis of chiral molecules, which are molecules that have a non-superimposable mirror image. The downstream effects of this pathway include the production of chiral molecules with high yield and high enantioselectivity .
Result of Action
The result of the compound’s action is the production of chiral molecules via asymmetric hydrogenation . These chiral molecules are important in many areas of science, including pharmaceuticals, where they are often key components of drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 1,2-bis[(2R,5R)-2,5-diethylphospholano]benzene with rhodium(I) chloride and 1,5-cyclooctadiene in the presence of trifluoromethanesulfonic acid. The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is primarily used in hydrogenation reactions , where it acts as a catalyst to add hydrogen to unsaturated organic compounds. It can also be involved in oxidation and substitution reactions under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas (H2) is used as the reagent, and the reaction is typically conducted at elevated pressures and temperatures.
Oxidation: Various oxidizing agents can be used, such as oxygen (O2) or hydrogen peroxide (H2O2).
Substitution: Different nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Hydrogenation: Saturated hydrocarbons from unsaturated precursors.
Oxidation: Oxidized organic compounds, such as alcohols or ketones.
Substitution: Substituted organic compounds with new functional groups.
Comparaison Avec Des Composés Similaires
1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
1,2-Bis[(2R,5R)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness: The uniqueness of 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate lies in its high enantioselectivity and efficiency in catalytic reactions. Its specific ligand structure provides a distinct chiral environment that is not easily replicated by other similar compounds.
Propriétés
Numéro CAS |
136705-77-6 |
|---|---|
Formule moléculaire |
C31H48F3O3P2RhS- |
Poids moléculaire |
722.6 g/mol |
Nom IUPAC |
cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C22H36P2.C8H12.CHF3O3S.Rh/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h9-12,17-20H,5-8,13-16H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t17-,18-,19-,20-;;;/m1.../s1 |
Clé InChI |
XGPXBCKGQLCHDW-QFNVKMGQSA-M |
SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
SMILES isomérique |
CC[C@@H]1CC[C@H](P1C2=CC=CC=C2P3[C@@H](CC[C@H]3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
SMILES canonique |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)












